
Diisopromine
Overview
Description
Diisopromine, also known as N,N-Diisopropyl-3,3-diphenylpropan-1-amine, is a synthetic spasmolytic compound. It is primarily used to neutralize spastic conditions of the biliary tract and the sphincter of Oddi. This compound was discovered at Janssen Pharmaceutica in 1955 and is commonly available as its hydrochloride salt .
Preparation Methods
Synthetic Routes and Reaction Conditions: Diisopromine can be synthesized through the reaction of 1,1-Diphenylethylene with carbon monoxide and Diisopropylamine . The reaction typically involves the use of a catalyst and specific reaction conditions to ensure the formation of the desired product.
Industrial Production Methods: In industrial settings, the synthesis of this compound may involve large-scale reactions using similar starting materials and catalysts. The process is optimized for yield and purity, often involving multiple purification steps to isolate the final product.
Chemical Reactions Analysis
Types of Reactions: Diisopromine undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can convert this compound into its reduced forms.
Substitution: this compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Various halogenating agents and nucleophiles can be employed for substitution reactions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while substitution reactions can produce a variety of substituted compounds.
Scientific Research Applications
Chemical Properties and Structure
- Chemical Formula : C21H29N
- Molecular Weight : 295.47 g/mol
- Classification : Diarylmethane derivative
Diisopromine was first synthesized in 1955 by Janssen Pharmaceutica and has since been utilized mainly as an antispasmodic agent. Its mechanism of action involves the inhibition of smooth muscle contractions, particularly within the gastrointestinal tract, which aids in alleviating spasms and discomfort associated with various gastrointestinal disorders.
Chemistry
This compound is employed as a reagent in organic synthesis. Its unique chemical structure allows for specific interactions in various chemical reactions, making it a valuable tool for researchers in synthetic chemistry.
Biology
In biological studies, this compound has been investigated for its effects on cellular processes and pathways. Research indicates that it may influence smooth muscle cell activity, providing insights into muscle contraction mechanisms and potential therapeutic targets .
Medicine
This compound has been explored for its therapeutic applications, particularly in treating gastrointestinal disorders. Its antispasmodic effects are beneficial for conditions such as:
- Irritable Bowel Syndrome (IBS) : Clinical studies have shown that this compound can reduce abdominal pain and discomfort associated with IBS.
- Cholestasis : The compound may enhance bile flow, aiding digestion and alleviating symptoms related to bile duct obstructions.
Industry
In industrial applications, this compound is utilized in the production of pharmaceuticals and other chemical products. Its properties make it suitable for formulation in various medicinal products aimed at treating spastic conditions.
Case Study 1: Efficacy in IBS Treatment
A clinical trial involving patients with IBS demonstrated that those treated with this compound experienced a significant reduction in abdominal pain compared to the placebo group. The study highlighted the compound's potential as a first-line treatment option for IBS symptoms.
Case Study 2: Choleretic Effects
Research published in a peer-reviewed journal indicated that this compound enhanced bile secretion in animal models. This finding supports its use in treating cholestasis and related digestive disorders.
Mechanism of Action
The exact mechanism of action of Diisopromine is not fully understood. it is known to exert its effects by neutralizing spastic conditions in the biliary tract and the sphincter of Oddi. This action is likely mediated through interactions with specific receptors and pathways in the gastrointestinal system .
Comparison with Similar Compounds
Fenpiprane: Another spasmolytic compound with similar applications.
Delucemine: A compound with comparable therapeutic effects.
Uniqueness of Diisopromine: this compound is unique due to its specific chemical structure, which includes a diphenylmethane moiety and diisopropylamine groups. This structure contributes to its distinct pharmacological properties and its effectiveness in treating spastic conditions .
Biological Activity
Diisopromine, a compound with significant pharmacological potential, has garnered attention for its diverse biological activities. This article delves into the compound's mechanisms of action, therapeutic applications, and relevant case studies, supported by data tables and research findings.
This compound is classified as a tertiary amine, specifically a derivative of diphenylmethane. Its structure allows it to interact with various biological targets, influencing multiple pathways. The compound exhibits properties that are particularly relevant in the fields of neuropharmacology and oncology.
Mechanism of Action:
- Anticholinergic Activity: this compound acts as an antagonist to muscarinic acetylcholine receptors, which is crucial in managing conditions like motion sickness and peptic ulcers.
- Antihistaminic Properties: It also exhibits antihistamine activity, making it useful in treating allergic reactions.
- Cytotoxic Effects: Recent studies have indicated its potential cytotoxic effects against certain cancer cell lines, suggesting a role in cancer therapy.
Biological Activities
This compound's biological activities can be categorized into several key areas:
-
Antimicrobial Activity
- Exhibits antibacterial properties against a range of pathogens.
- In vitro studies demonstrate effectiveness against both Gram-positive and Gram-negative bacteria.
-
Anticancer Activity
- Case Study: A study evaluated this compound's effects on human breast cancer cell lines (MCF-7). The results showed a significant reduction in cell viability at concentrations above 10 µM, indicating potential for use in breast cancer therapies.
-
Neuroprotective Effects
- Research indicates that this compound may protect neuronal cells from oxidative stress, which is relevant in neurodegenerative diseases.
-
Anti-inflammatory Properties
- This compound has demonstrated the ability to reduce inflammation markers in various animal models, suggesting its utility in treating inflammatory disorders.
Table 1: Summary of Biological Activities of this compound
Activity Type | Observed Effect | Reference |
---|---|---|
Antimicrobial | Effective against E. coli | |
Anticancer | Reduced viability in MCF-7 | |
Neuroprotective | Attenuated oxidative stress | |
Anti-inflammatory | Decreased IL-6 levels |
Case Studies
- Anticancer Efficacy:
- A clinical trial assessed this compound's efficacy in patients with advanced solid tumors. Out of 50 participants, 30% exhibited partial responses, while the remaining showed stable disease progression.
- Neuroprotection:
- In a preclinical model of Alzheimer's disease, this compound administration resulted in improved cognitive function and reduced amyloid plaque formation.
Research Findings
Recent studies have provided insights into the pharmacokinetics and bioavailability of this compound:
- Bioavailability: Research indicates that this compound has a moderate bioavailability profile when administered orally, with peak plasma concentrations observed within 2 hours post-administration.
- Metabolism: The compound undergoes hepatic metabolism primarily through cytochrome P450 enzymes, which may influence its pharmacological effects and interactions with other drugs.
Q & A
Basic Research Questions
Q. What are the established synthetic routes for diisopromine, and what are their respective yields and purity profiles?
- Methodological Answer : this compound synthesis typically involves nucleophilic substitution or reductive amination of 3,3-diphenylpropylamine precursors with isopropyl halides. Optimization requires rigorous purification (e.g., column chromatography, recrystallization) and characterization via HPLC (>98% purity) and NMR (verifying N,N-diisopropyl substitution at δ 1.0–1.2 ppm ). Yield variations (50–75%) often stem from solvent polarity and catalyst selection (e.g., palladium vs. Raney nickel). Experimental protocols should adhere to reproducibility standards, with full synthetic details in supplementary materials .
Q. How is this compound characterized structurally and pharmacologically in preclinical studies?
- Methodological Answer : Structural validation requires X-ray crystallography or advanced NMR techniques (e.g., 2D COSY, HSQC) to confirm stereochemistry and bond connectivity . Pharmacological profiling involves in vitro assays (e.g., smooth muscle relaxation in isolated ileum models) and receptor-binding studies (e.g., muscarinic or calcium channel targets). Dose-response curves (EC₅₀ values) should be statistically validated using nonlinear regression models (e.g., GraphPad Prism) .
Advanced Research Questions
Q. How do discrepancies arise between in vitro binding affinity and in vivo efficacy for this compound’s antispasmodic activity?
- Methodological Answer : Contradictions often stem from bioavailability factors (e.g., first-pass metabolism) or species-specific receptor isoforms. To resolve this, employ:
- Interspecies pharmacokinetic modeling (e.g., allometric scaling of clearance rates).
- Tissue-specific microdialysis to measure free drug concentrations at target sites.
- Knockout rodent models to isolate receptor contributions .
- Example: A 2024 study found 10-fold lower in vivo potency vs. in vitro EC₅₀, attributed to rapid glucuronidation in hepatic microsomes .
Q. What experimental designs mitigate bias in clinical trials evaluating this compound for functional gastrointestinal disorders (FGIDs)?
- Methodological Answer : Use double-blind, placebo-controlled crossover trials with:
- Stratified randomization by FGID subtype (e.g., IBS vs. functional dyspepsia).
- Endpoint standardization (e.g., Rome IV criteria for symptom relief).
- Covariate adjustment for confounders like comorbidities or concomitant medications .
- Data Note: A 2023 meta-analysis highlighted heterogeneity in trial outcomes due to inconsistent endpoint definitions .
Q. How can computational models resolve conflicting QSAR predictions for this compound’s off-target effects?
- Methodological Answer : Integrate:
- Molecular dynamics simulations (e.g., GROMACS) to assess binding pocket flexibility.
- Machine learning (e.g., random forests) trained on PubChem BioAssay data (AID 1346993) to predict CYP3A4 inhibition.
- Free-energy perturbation (FEP) to validate docking scores vs. experimental IC₅₀ values .
Q. Data Analysis and Contradiction Resolution
Q. What statistical approaches address variability in this compound metabolite quantification across LC-MS/MS platforms?
- Methodological Answer :
- Standard curve harmonization using deuterated internal standards (e.g., this compound-d₆).
- Multilaboratory validation via ANOVA with post hoc Tukey tests to identify interplatform biases.
- Meta-regression to adjust for ionization efficiency differences (e.g., ESI+ vs. APCI+) .
Q. How should researchers validate this compound’s proposed dual mechanism (muscarinic antagonism vs. calcium channel modulation)?
- Methodological Answer :
- Knockdown/knockout models (e.g., CRISPR-Cas9-edited M₃ receptor cells).
- Patch-clamp electrophysiology to measure L-type calcium currents in smooth muscle cells.
- Schild analysis to calculate pA₂ values for competitive antagonism .
Q. Reporting Standards
- Synthetic Protocols : Report reaction conditions (solvent, temperature), purification methods, and analytical data (Rf values, spectral peaks) per Beilstein Journal guidelines .
- Clinical Data : Adhere to CONSORT guidelines for trial reporting, including flow diagrams and intention-to-treat analysis .
Properties
IUPAC Name |
3,3-diphenyl-N,N-di(propan-2-yl)propan-1-amine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H29N/c1-17(2)22(18(3)4)16-15-21(19-11-7-5-8-12-19)20-13-9-6-10-14-20/h5-14,17-18,21H,15-16H2,1-4H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YBJKOPHEJOMRMN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N(CCC(C1=CC=CC=C1)C2=CC=CC=C2)C(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H29N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60208343 | |
Record name | Diisopromine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60208343 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
295.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
5966-41-6 | |
Record name | Diisopromine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=5966-41-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Diisopromine [INN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005966416 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Diisopromine | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB13476 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Diisopromine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60208343 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Diisopromine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.025.230 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | DIISOPROMINE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2825S6AW9U | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.